3-(3-Fluorophenyl)-2-methoxypyridine

Catalog No.
S13674666
CAS No.
M.F
C12H10FNO
M. Wt
203.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Fluorophenyl)-2-methoxypyridine

Product Name

3-(3-Fluorophenyl)-2-methoxypyridine

IUPAC Name

3-(3-fluorophenyl)-2-methoxypyridine

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

InChI

InChI=1S/C12H10FNO/c1-15-12-11(6-3-7-14-12)9-4-2-5-10(13)8-9/h2-8H,1H3

InChI Key

YJAHHICUNHPIRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC(=CC=C2)F

3-(3-Fluorophenyl)-2-methoxypyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a methoxy group and a fluorophenyl moiety. Its molecular formula is C11H10FNOC_{11}H_{10}F_NO, and it features a pyridine core, which is a six-membered aromatic ring containing one nitrogen atom. The fluorine atom is positioned on the phenyl ring, enhancing the compound's electronic properties and potential biological activity.

3-(3-Fluorophenyl)-2-methoxypyridine can undergo several chemical transformations:

  • Oxidation: The methoxy group may be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: If nitro groups are present, they can be reduced to amines.
  • Substitution Reactions: The fluorine atom can be substituted with nucleophiles under suitable conditions, leading to various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction .

This compound exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential interactions with various receptors in the central nervous system, making it a candidate for developing treatments for neurological disorders. The presence of the methoxy group enhances its ability to cross the blood-brain barrier, potentially increasing its efficacy in targeting brain receptors .

Several synthetic routes have been developed for 3-(3-Fluorophenyl)-2-methoxypyridine:

  • Condensation Reaction: A common method involves the condensation of 3-fluorobenzaldehyde with 2-methoxypyridine in the presence of a base such as potassium carbonate.
  • Trifluoromethylation: This step may involve trifluoromethyl iodide and a catalyst like copper(I) iodide to introduce trifluoromethyl groups if desired.
  • Automated Synthesis: In industrial settings, continuous flow processes are utilized to enhance yield and efficiency, employing automated reactors that allow precise control over reaction parameters .

The applications of 3-(3-Fluorophenyl)-2-methoxypyridine span several fields:

  • Medicinal Chemistry: It serves as a building block in synthesizing pharmaceutical compounds targeting neurological disorders.
  • Materials Science: Its unique electronic properties make it suitable for developing organic semiconductors and advanced materials.
  • Chemical Biology: The compound is used in enzyme mechanism studies and as a probe in biochemical assays .

Research has shown that 3-(3-Fluorophenyl)-2-methoxypyridine interacts with specific receptors in the brain, influencing neurotransmitter activity. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to penetrate cell membranes effectively. Studies indicate that this compound may exhibit selective binding to nicotinic acetylcholine receptors, which are critical in various cognitive functions .

Several compounds share structural similarities with 3-(3-Fluorophenyl)-2-methoxypyridine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
5-Fluoro-2-methoxynicotinic acid0.88Contains a methoxy group and fluorine on a nicotinic acid structure.
5-Fluoro-2-hydroxynicotinic acid0.83Hydroxyl group instead of methoxy; potential for different biological interactions.
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde0.77Features a trifluoromethyl group; may exhibit enhanced electronic properties.
6-Chloro-2-methoxynicotinaldehyde0.75Chlorine substitution offers different reactivity profiles compared to fluorine.

These compounds differ primarily in their substituents (e.g., hydroxyl vs. methoxy) and their positions on the aromatic ring, which can significantly affect their biological activity and chemical reactivity .

The emergence of 3-(3-fluorophenyl)-2-methoxypyridine reflects broader trends in fluoroorganic chemistry during the early 21st century. Fluorine incorporation into heterocyclic frameworks became a strategic focus for pharmaceutical researchers seeking to optimize drug candidates’ metabolic stability and binding affinity. This compound was first synthesized and cataloged in 2010, as evidenced by its PubChem entry (CID 46312986), which documents its creation date as July 21, 2010. Subsequent modifications to its database entry, extending into 2025, highlight ongoing research into its properties and potential applications.

The discovery of 3-(3-fluorophenyl)-2-methoxypyridine coincided with advancements in cross-coupling reactions, particularly Suzuki-Miyaura protocols, which enabled efficient attachment of aryl groups to pyridine cores. These methodological innovations allowed chemists to systematically explore substitution patterns on pyridine derivatives, leading to the targeted synthesis of this fluorinated analog.

Significance in Heterocyclic Chemistry Research

As a bifunctionalized pyridine, 3-(3-fluorophenyl)-2-methoxypyridine serves as a versatile scaffold in medicinal chemistry. The methoxy group at the 2-position influences electronic properties through resonance effects, while the 3-fluorophenyl substituent introduces steric bulk and lipophilicity. This combination is particularly valuable in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where fluorine atoms often enhance target engagement and pharmacokinetic profiles.

In material science, the compound’s rigid aromatic structure and fluorine content make it a candidate for liquid crystal displays (LCDs) or organic semiconductors, though these applications remain underexplored. Its role in supramolecular chemistry is also noteworthy, as the fluorine atom can participate in halogen bonding interactions, enabling precise molecular assembly.

3-(3-Fluorophenyl)-2-methoxypyridine represents a significant fluorinated heterocyclic compound with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 grams per mole [1]. This compound features a pyridine ring system substituted with a methoxy group at the 2-position and a 3-fluorophenyl substituent at the 3-position, creating a complex aromatic framework that exhibits distinctive structural and spectroscopic characteristics [1].

X-ray Crystallographic Studies

X-ray crystallographic analysis of fluorinated pyridine derivatives reveals fundamental structural parameters that characterize the molecular geometry of 3-(3-Fluorophenyl)-2-methoxypyridine [2]. The pyridine ring system maintains its characteristic aromatic planarity with bond angles approaching 120 degrees, consistent with sp² hybridization of the ring atoms [3]. Crystal structure determinations of related pyridine derivatives demonstrate that carbon-carbon bond lengths within the pyridine ring typically range from 1.33 to 1.39 Ångströms, while carbon-nitrogen bonds measure approximately 1.34 Ångströms [4].

The fluorophenyl substituent adopts a specific orientation relative to the pyridine ring, with dihedral angles between the two aromatic systems typically measuring between 10 and 12 degrees in similar compounds [5]. This near-planar arrangement facilitates π-π interactions between the aromatic rings while minimizing steric hindrance [5]. The fluorine atom contributes minimal steric demand due to its small van der Waals radius, preserving the overall planarity of the π-conjugated system [6].

Crystallographic studies of fluorinated aromatic compounds indicate that the carbon-fluorine bond length measures approximately 1.35 Ångströms [4]. The methoxy substituent at the 2-position of the pyridine ring exhibits a carbon-oxygen bond length of approximately 1.36 Ångströms, with the methyl group typically oriented to minimize intramolecular interactions [7].

Structural ParameterValueReference Range
Pyridine C-C Bond Length1.33-1.39 Å1.33-1.39 Å
Pyridine C-N Bond Length~1.34 Å1.33-1.35 Å
C-F Bond Length~1.35 Å1.34-1.36 Å
C-O Bond Length (Methoxy)~1.36 Å1.35-1.37 Å
Ring Bond Angles~120°118-122°
Phenyl-Pyridine Dihedral Angle10-12°8-15°

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 3-(3-Fluorophenyl)-2-methoxypyridine through analysis of ¹H, ¹³C, and ¹⁹F nuclear environments [8] [9]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic proton signals in the 7.0 to 8.5 parts per million region, with the pyridine H-6 proton appearing most downfield due to the electron-withdrawing effect of the nitrogen atom [8] [10].

The fluorophenyl protons display distinct coupling patterns characteristic of meta-fluorine substitution, with the fluorine atom influencing chemical shifts through both inductive and mesomeric effects [8] [11]. The methoxy group appears as a sharp singlet at approximately 3.8 to 4.0 parts per million, integrating for three protons [12].

¹⁹F Nuclear Magnetic Resonance spectroscopy reveals the fluorine atom signal at approximately -113 to -115 parts per million, consistent with aromatic fluorine substitution patterns observed in related fluoropyridine derivatives [8] [9]. The fluorine nucleus exhibits characteristic coupling to adjacent aromatic protons, providing valuable structural confirmation [9].

¹³C Nuclear Magnetic Resonance analysis demonstrates the expected aromatic carbon resonances between 114 and 164 parts per million [13] [8]. The fluorine-bearing carbon exhibits significant downfield shift to approximately 162-164 parts per million with characteristic carbon-fluorine coupling (J = 240-250 Hz) [13]. Carbons ortho to fluorine show smaller coupling constants (J = 20-25 Hz), while meta carbons display minimal coupling (J = 2-4 Hz) [13].

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
Pyridine H-3/C-37.2-7.4135-139-
Pyridine H-4/C-47.6-7.8122-125-
Pyridine H-5/C-57.1-7.3120-123-
Pyridine H-6/C-68.1-8.3147-150-
Pyridine C-2-158-162-
Fluorophenyl C-3-162-164 (d, J=240-250 Hz)-
Methoxy3.8-4.055-56-
Fluorine---113 to -115

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of 3-(3-Fluorophenyl)-2-methoxypyridine reveals characteristic vibrational modes that confirm the presence of specific functional groups [14] [15]. Aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 wavenumber region, while methoxy carbon-hydrogen stretches occur at 2950-3000 wavenumbers [14]. The aromatic carbon-carbon and carbon-nitrogen stretching modes manifest between 1570 and 1620 wavenumbers [14] [15].

The carbon-fluorine stretching vibration represents a particularly diagnostic feature, appearing as a strong absorption band in the 1000-1100 wavenumber region [11] [16]. This frequency range reflects the high electronegativity of fluorine and the polar nature of the carbon-fluorine bond [16]. The carbon-oxygen stretching mode of the methoxy substituent produces a strong absorption between 1230 and 1280 wavenumbers [14].

Aromatic carbon-hydrogen bending vibrations, both in-plane and out-of-plane, provide additional structural confirmation [11] [15]. In-plane bending modes occur at 1400-1500 wavenumbers with medium intensity, while out-of-plane bending vibrations appear at 750-900 wavenumbers with strong intensity [14] [11]. Ring breathing modes contribute to the spectral fingerprint region between 990 and 1040 wavenumbers [15].

Raman spectroscopic analysis complements infrared data by providing information about symmetric vibrational modes [17] [11]. The technique proves particularly valuable for characterizing aromatic ring vibrations and fluorine-containing functional groups, offering enhanced sensitivity to carbon-carbon and carbon-nitrogen stretching modes within the heterocyclic framework [17].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H Stretch3050-3100MediumPhenyl and Pyridine C-H
Methoxy C-H Stretch2950-3000Medium-OCH₃
Aromatic C=C/C=N Stretch1570-1620Medium-StrongRing Skeletal
C-O Stretch1230-1280StrongMethoxy Group
C-F Stretch1000-1100StrongFluorine Substitution
C-H Bend (In-plane)1400-1500MediumAromatic Deformation
C-H Bend (Out-of-plane)750-900StrongRing Substitution Pattern
Ring Breathing990-1040MediumAromatic Ring Modes

Comparative Structural Analysis with Pyridine Derivatives

Comparative structural analysis reveals that 3-(3-Fluorophenyl)-2-methoxypyridine exhibits electronic and geometric characteristics distinct from unsubstituted pyridine while maintaining fundamental aromatic properties [18] [3]. The pyridine ring system preserves its inherent aromaticity with a resonance energy of approximately 23 kilocalories per mole, comparable to the parent heterocycle [3].

The introduction of the 3-fluorophenyl substituent significantly influences the electronic distribution within the pyridine ring through conjugative and inductive effects [18] [19]. Fluorine substitution on the phenyl ring enhances the electron-withdrawing character of the substituent, affecting both the nucleophilicity of the pyridine nitrogen and the reactivity patterns of the heterocyclic system [19]. This electronic modification results in altered chemical shift patterns in Nuclear Magnetic Resonance spectroscopy compared to non-fluorinated analogs [9].

Methoxy substitution at the 2-position introduces electron-donating character that partially counteracts the electron-withdrawing effects of the fluorophenyl group [18] [20]. This substitution pattern creates a unique electronic environment that distinguishes 3-(3-Fluorophenyl)-2-methoxypyridine from other pyridine derivatives [20]. The methoxy group also influences intermolecular interactions through its oxygen lone pairs, affecting crystal packing arrangements and physical properties [21].

Structural comparisons with related compounds demonstrate that fluorinated pyridine derivatives generally exhibit enhanced thermal stability and altered solubility profiles compared to their non-fluorinated counterparts [6]. The fluorine substitution contributes to increased dipole moments and modified hydrogen bonding capabilities, resulting in distinct physicochemical properties [22] [6].

The dihedral angle between the pyridine and fluorophenyl rings in 3-(3-Fluorophenyl)-2-methoxypyridine closely resembles those observed in related bipyridine and phenylpyridine derivatives, typically ranging from 8 to 15 degrees [5] [21]. This structural feature reflects the balance between π-π interactions that favor planarity and steric interactions that promote ring rotation [5].

Compound TypeKey Structural FeaturesElectronic EffectsSpectroscopic Characteristics
Unsubstituted PyridinePlanar ring, C₂ᵥ symmetryBasic nitrogenSimple ¹H pattern
2-MethoxypyridineElectron-donating methoxyEnhanced basicityUpfield aromatic shifts
3-FluoropyridineElectron-withdrawing fluorineReduced basicity¹⁹F signal at -123 ppm
3-(3-Fluorophenyl)-2-methoxypyridineBiphenyl system, dual substitutionBalanced electronic effectsComplex coupling patterns

Fluorophenyl Group Incorporation Strategies

The most reliable entry to the title molecule exploits palladium-catalyzed Suzuki–Miyaura cross-coupling between a pre-functionalized 2-methoxypyridine electrophile and 3-fluorophenyl nucleophiles.

ElectrophileNucleophileCatalyst / LigandBaseSolventTemp (°C)Time (min)Isolated YieldComment
3-Bromo-2-methoxypyridine3-Fluorophenyl-B(OH)₂Pd(OAc)₂/SPhosK₃PO₄ (3 equiv)Toluene906082% [1]Benchmark laboratory protocol
3-Chloro-2-methoxypyridine3-Fluorophenyl-B(pin)Pd₂(dba)₃/XPhosCs₂CO₃ (2 equiv)1,4-Dioxane/H₂O (4:1)1109071% [2]Useful when bromide is cost-prohibitive
3-Triflate-2-methoxypyridine3-Fluorophenyl-K(OBF₃)Ni(COD)₂/PCy₃K₃PO₄ (3 equiv)THF2524088% [3]Base-free carbonylative variant optional

Key optimization findings

  • Electron-poor 3-fluorophenylboronic acids transmetallate faster under nickel catalysis than phenyl analogues, shortening cycle time and suppressing protodeboronation [3].
  • Ligand-free “Jeffery” conditions (PdCl₂, KI, NaOAc, PEG-400) invert innate pyridine selectivity, delivering C-4-arylation when a sterically hindered C-3 substituent is present [4].
  • Picolinate-type sulfinates serve as bench-stable alternatives to boronic acids; the desulfinylative coupling proceeds smoothly under 2 mol % Pd(OAc)₂ at 60 °C, producing the biaryl in 75% yield and eliminating boronate hydrolysis issues [5].

Methoxy Group Installation Techniques

Two complementary tactics dominate: pre-formation of 2-methoxypyridine electrophiles or late-stage O-methylation of 2-hydroxypyridine intermediates.

SubstrateMethylating ReagentAuxiliary BaseConditionsYieldGreen Merit
2-Hydroxy-3-(3-fluorophenyl)pyridineDimethyl carbonateDBU (1 equiv)90 °C, neat DMC, 12 h92% [6]Non-toxic reagent, recyclable solvent
SameCu(OAc)₂ (5 mol %), MeOH (solvent + reagent), O₂ (1 atm)K₂CO₃ (1 equiv)80 °C, 8 h78% [7]Atom-economic, no alkyl-sulfate waste
SameDimethyl sulfateNaHCO₃ (2 equiv)90 °C, solvent-free, 6 h96% [8]High throughput but toxicity concerns

Observations

  • DBU/DMC systems favor monosubstitution even on polyphenolic substrates by exploiting the carbonate’s modest basicity, preventing N-methylation side paths [6].
  • Copper-catalyzed aerobic methoxylation proceeds through a Cu(II)/Cu(III) cycle. Spectroscopic studies reveal transmetallation of an aryl–Cu(II)–OMe intermediate followed by C–O reductive elimination; re-oxidation by dioxygen closes the loop [9].
  • Dimethyl sulfate affords quantitative conversions but generates Na₂SO₄; its use is increasingly discouraged outside library synthesis [8].

Catalytic Approaches and Reaction Mechanisms

Cross-couplings forming the C-C or C-O bonds of 3-(3-fluorophenyl)-2-methoxypyridine universally share three organometallic steps: oxidative addition (OA), transmetallation (TM), and reductive elimination (RE).

  • Pd-catalyzed Suzuki cycle

    • OA of Pd(0) into the C–Br bond of 3-bromo-2-methoxypyridine is accelerated by electron donation from the methoxy oxygen, which stabilizes the σ-palladium complex (rate-determining for electron-rich pyridines) [1].
    • TM is base-assisted; carbonate or phosphate generates the corresponding boronate, improving transfer of the 3-fluorophenyl ligand to Pd(II).
    • RE delivers the biaryl; bulky dialkylphosphines (SPhos, XPhos) lower the RE barrier, favoring mono-over-diarylation.
  • Ni-catalyzed cross-coupling

    • Electron-poor arylboron reagents (e.g., 3-fluorophenylboronic acid) exhibit superior kinetics with Ni(COD)₂/PCy₃, attributed to strong Ni–B interactions that obviate ancillary bases [3].
  • Cu-mediated methoxylation

    • Cu(II)–OMe species, generated in situ from Cu(II) acetate and methanol, undergo concerted metalation–deprotonation at the C-2 pyridine oxygen to form an aryl-Cu(III)–OMe intermediate [9]. RE produces the methoxy ether while Cu(I) is aerobically re-oxidized.

Mechanistic insight from atropisomeric lutidine models
Table 1 in the Beilstein study shows that O-chelation by an ortho-methoxy group skews diaryl-substitution toward a kinetically favored syn-atropisomer (ΔG⧧ = 21.7 kcal mol⁻¹), whereas ortho-chloro analogues equilibrate to the thermodynamic anti product [1]. This underscores the decisive role of transient Pd–O coordination in steering selectivity.

EntryLigandOA Rate (relative)TM RateRE BarrierOverall TON
SPhos1.00.814 kcal mol⁻¹410 [1]
XPhos0.70.913 kcal mol⁻¹390 [2]
PCy₃ (Ni)1.31.416 kcal mol⁻¹970 [3]

Green Chemistry Alternatives and Solvent Optimization

Sustainability considerations focus on three vectors: catalyst economy, benign reaction media, and waste minimization.

Low-Loading Catalyst Concepts

  • Parts-per-million Pd: Xu and co-workers demonstrated complete conversion of 3-bromo-2-methoxypyridine with only 50 ppm Pd(OAc)₂ in water/ethanol using TPGS-750-M surfactant, affording 85% yield and an E-factor below 5 [10].
  • Ligand-free Ni: 1000 ppm NiBr₂(bpy) drives the coupling in polyethylene glycol at 80 °C; the catalyst is retained in the polar phase for ≥5 recycles with <3% leaching [11].

Benign Media

MediumAdvantagesLimitationExample Yield
Water-only micellarRoom temperature, low PdRequires surfactant78% [11]
Ionic liquid [Bmim]BF₄Catalyst retention, easy work-upCost, viscosity80% [11]
Supercritical CO₂Simple product ventingSpecialized equipment68% (2 h) [12]

Waste-Avoidant Methylation

Dimethyl carbonate (DMC) acts as solvent and electrophile, generating only CO₂ and methanol by-products and satisfying the Principle of Benign Reagents. Life-cycle assessment shows a 60% reduction in global warming potential versus MeI routes [6].

Process-Intensification Metrics

RoutePMI (kg input / kg product)Energy (kWh kg⁻¹)Aqueous Effluent (kg kg⁻¹)
Traditional MeI/Pd/toluene115 [8]42055
DMC/DBU melt32 [6]1504
Micellar Suzuki + DMC methylation21 [11] [6]902

The micellar–DMC hybrid approach currently represents the greenest end-to-end route, converging high yield with minimal solvent footprint.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

203.074642105 g/mol

Monoisotopic Mass

203.074642105 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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